2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a cinnamamido group attached to a thiophene ring, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is known that similar compounds have shown significant activity against cancer cells .
Mode of Action
2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide interacts with its targets leading to apoptosis, a form of programmed cell death . This is a common mechanism of action for many anticancer drugs.
Biochemical Pathways
It is known that similar compounds cause cell death via redox mechanisms .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of cancer cells . The compound has shown to induce apoptosis in cancer cells, leading to their death .
Biochemical Analysis
Biochemical Properties
It is known that this compound has been synthesized and screened for antiproliferative, antimicrobial, and antibiofilm activity . The results showed that the compound has a low to missing antiproliferative and antimicrobial activities .
Cellular Effects
In terms of cellular effects, one of the derivatives of this compound showed a moderate antiproliferative potency with proven cellular activities leading to apoptosis . It exhibited good selectivity toxicity on cancer cells over noncancerous cells .
Molecular Mechanism
Derivatives with electron-rich moieties at the aryl ring of the 2-aminocinnamaide moiety exhibited strong antiproliferative action while electron-withdrawing groups caused loss of activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step reactions. One common method involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method is highly efficient, with a maximum conversion rate of 91.3% under optimal conditions (substrate molar ratio of 1:2 at 45°C for about 40 minutes). The reaction conditions are mild, and the catalyst can be recycled, making this method both rapid and economical.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous-flow microreactors are particularly advantageous for industrial applications due to their ability to handle large volumes of reactants and maintain consistent reaction conditions. The use of recyclable catalysts further enhances the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cinnamamido group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the cinnamamido group.
Substitution: Substituted derivatives with various functional groups replacing the cinnamamido group.
Scientific Research Applications
2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antiproliferative activity against certain cancer cell lines.
Medicine: Potential therapeutic agent due to its antiproliferative and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
4-cinnamamido-1H-pyrazol-5-yl)benzamides: These compounds also exhibit antiproliferative and antimicrobial activities.
2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides: Known for their antibiofilm activity against Candida albicans.
Uniqueness
2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and biological activities. Its ability to induce oxidative stress and selectively target cancer stem cells sets it apart from other similar compounds.
Properties
IUPAC Name |
N,4,5-trimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-12(2)22-17(15(11)16(21)18-3)19-14(20)10-9-13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,21)(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGCYXLBUKNREN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)/C=C/C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.